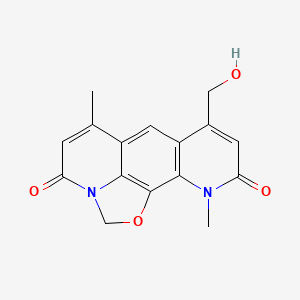

Nybomycin

説明

antibiotic substance produced by Streptomyces A 717; structure

特性

IUPAC Name |

6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMUGCUFXWTNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949186 | |

| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26326-47-6, 30408-30-1 | |

| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nybomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nybomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NYBOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB430F005 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nybomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nybomycin, a fascinating member of the pyridoquinolone class of antibiotics, has garnered significant attention for its unique "reverse antibiotic" properties. First discovered in 1955 from a Streptomyces species, it was later "rediscovered" and found to exhibit potent activity against quinolone-resistant bacteria, a discovery that has profound implications for combating antimicrobial resistance. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, the producing microorganisms, detailed protocols for its isolation and purification from Streptomyces cultures, and methods for its characterization. Quantitative data on production yields are summarized, and key experimental workflows and the biosynthetic pathway are visualized to provide a thorough resource for researchers in natural product discovery and antibiotic development.

Introduction: The Discovery and Unique Biology of this compound

This compound was first reported in 1955 as a product of an unclassified Streptomyces strain.[1] For decades, it remained a relatively obscure natural product until its remarkable and unusual biological activity was unveiled. Unlike conventional antibiotics, this compound selectively targets and inhibits the growth of bacteria that have developed resistance to quinolone antibiotics, such as ciprofloxacin.[2] This counterintuitive activity has led to its designation as a "reverse antibiotic."[1] The molecular basis for this selectivity lies in its interaction with the mutated DNA gyrase, the enzyme that confers quinolone resistance.[2] This unique mode of action makes this compound a compelling lead compound for the development of novel therapeutics aimed at overcoming established antibiotic resistance mechanisms.

This compound is produced by various strains of Streptomyces, a genus renowned for its prolific production of bioactive secondary metabolites. The primary native producer identified in early studies was an unclassified Streptomyces species.[2] More recently, Streptomyces albus subsp. chlorinus NRRL B-24108 and Streptomyces sp. AD-3-6 have been identified as this compound producers.[2][3] Additionally, a novel Streptomyces strain isolated from the carpenter ant Camponotus vagus has also been shown to produce this compound.[4][5]

Data Presentation: this compound Production Titers

The production of this compound by wild-type Streptomyces strains is often low, typically below 2 mg/L.[6] However, heterologous expression and metabolic engineering efforts have shown promise in significantly increasing these yields. The following tables summarize the reported this compound production titers from various Streptomyces strains and cultivation conditions.

Table 1: this compound Production in Native and Heterologously Expressing Streptomyces Strains

| Streptomyces Strain | Production Titer (mg/L) | Reference |

| Native Streptomyces strains | < 2 | [6] |

| Streptomyces sp. AD-3-6 | 2.5 | [2] |

| Streptomyces albidoflavus 4N24 (heterologous) | 0.86 | [7] |

| Streptomyces explomaris 4N24 (heterologous) | 11.0 (on mannitol) | [6] |

| Streptomyces albidoflavus NYB-6B (engineered) | 1.7 | [7] |

Table 2: Influence of Carbon Source on this compound Production by Streptomyces explomaris 4N24

| Carbon Source | This compound Titer (mg/L) | Reference |

| Mannitol | 11.0 | [6] |

| Glucose | 7.5 | [6] |

| Mannose | 4.7 | [6] |

| Galactose | 2.8 | [6] |

| Xylose | 1.8 | [6] |

Experimental Protocols

This section provides detailed methodologies for the fermentation of Streptomyces, and the subsequent extraction, purification, and characterization of this compound.

Fermentation of Streptomyces for this compound Production

This protocol is adapted from methodologies used for Streptomyces albus and Streptomyces sp. AD-3-6.[1][2]

3.1.1. Materials

-

Streptomyces strain (e.g., S. albus 4N24, Streptomyces sp. AD-3-6)

-

Tryptic Soy Broth (TSB) medium

-

DNPM production medium (composition details often proprietary, but generally a nutrient-rich medium) or Medium A (soluble starch, 20.0 g/L; glucose, 10.0 g/L; peptone, 5.0 g/L; yeast extract, 5.0 g/L; NaCl, 4.0 g/L; K₂HPO₄, 0.5 g/L; MgSO₄·7H₂O, 0.5 g/L; CaCO₃, 2.0 g/L, pH 7.0)

-

Erlenmeyer flasks

-

Shaking incubator

3.1.2. Protocol

-

Seed Culture Preparation: Inoculate a single colony of the Streptomyces strain into a 250 mL Erlenmeyer flask containing 30 mL of TSB medium. Incubate at 28°C with shaking at 180-200 rpm for 24-48 hours until good growth is observed.

-

Production Culture Inoculation: Use the seed culture to inoculate the production medium. For example, transfer 1 mL of the seed culture into 100 mL of DNPM or Medium A in a 500 mL Erlenmeyer flask. For larger scale production, this can be scaled up accordingly (e.g., 10 L).

-

Fermentation: Incubate the production cultures at 28°C with shaking at 180-200 rpm for 7 days.

Extraction and Purification of this compound

This protocol combines methods described for the purification of this compound from Streptomyces culture broth.[1][2]

3.2.1. Materials

-

Fermentation broth from Streptomyces culture

-

Ethyl acetate

-

Methanol

-

Hexane

-

Dichloromethane

-

Rotary evaporator

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

3.2.2. Protocol

-

Extraction: After 7 days of fermentation, harvest the culture broth. Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic phases.

-

Concentration: Evaporate the combined ethyl acetate extracts to dryness using a rotary evaporator to obtain the crude extract.

-

Silica Gel Chromatography (Initial Fractionation):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane, dichloromethane, and ethyl acetate, followed by methanol.

-

Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or LC-MS.

-

-

Size-Exclusion Chromatography:

-

Pool the fractions containing this compound from the silica gel chromatography and evaporate the solvent.

-

Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.

-

Elute with methanol and collect fractions. Monitor for this compound.

-

-

Reversed-Phase HPLC (Final Purification):

-

Pool the this compound-containing fractions from the Sephadex column and concentrate.

-

Dissolve the sample in a suitable solvent (e.g., methanol).

-

Inject the sample onto a semi-preparative C18 HPLC column.

-

Elute with a gradient of water and acetonitrile (both may contain 0.1% formic acid) to achieve final purification of this compound.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

-

Characterization of this compound

3.3.1. Spectroscopic Analysis

-

UV-Visible Spectroscopy: Dissolve the purified this compound in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum. This compound exhibits characteristic absorption maxima.

-

Mass Spectrometry (MS): Obtain the mass spectrum of the purified compound using techniques such as Electrospray Ionization (ESI) to determine the molecular weight. The [M+H]⁺ ion for this compound is expected at m/z 299.1.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified this compound in a deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants provide detailed structural information. Key ¹H NMR signals for this compound include two methyl singlets.[2]

Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Conclusion

This compound stands out as a natural product with significant potential in the ongoing battle against antibiotic resistance. Its unique mode of action against quinolone-resistant pathogens makes it a valuable subject for further research and development. This technical guide provides a foundational resource for scientists, outlining the key aspects of its discovery, the producing organisms, and detailed methodologies for its isolation and characterization. The provided protocols and data serve as a starting point for researchers aiming to explore the full therapeutic potential of this remarkable "reverse antibiotic." Further research into optimizing fermentation conditions, metabolic engineering of producer strains, and medicinal chemistry efforts to synthesize more potent analogs will be crucial in translating the promise of this compound into clinical reality.

References

- 1. Heterologous Expression of the this compound Gene Cluster from the Marine Strain Streptomyces albus subsp. chlorinus NRRL B-24108 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Determination, Functional Characterization, and Biosynthetic Implications of this compound Metabolites from a Mining Reclamation Site-Associated Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diaion.com [diaion.com]

- 5. This compound-producing Streptomyces isolated from carpenter ant Camponotus vagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic engineering of Streptomyces explomaris for increased production of the reverse antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

Nybomycin's Mechanism of Action on DNA Gyrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nybomycin is a heterocyclic antibiotic with a unique mechanism of action against bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair. This document provides an in-depth technical overview of this compound's interaction with DNA gyrase, its inhibitory effects, and the experimental methodologies used to characterize its activity. Notably, this compound exhibits a distinct mechanism from fluoroquinolones, a widely used class of DNA gyrase inhibitors. This guide synthesizes current research to offer a comprehensive resource for professionals in antibiotic research and development.

Introduction to this compound and DNA Gyrase

DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂), is responsible for introducing negative supercoils into bacterial DNA.[1] This process is crucial for managing DNA topology during replication, transcription, and recombination.[1] Due to its essential role in bacterial survival and its absence in higher eukaryotes, DNA gyrase is a prime target for antibacterial agents.[2]

This compound is a naturally occurring antibiotic that has garnered significant interest for its activity against both fluoroquinolone-sensitive and, in some cases, fluoroquinolone-resistant bacteria.[1][3] It is sometimes referred to as a "reverse antibiotic" because it can be more effective against bacterial strains that have developed resistance to fluoroquinolones through specific mutations in DNA gyrase.[1][4][5]

Mechanism of Action

The catalytic cycle of DNA gyrase involves binding to DNA, creating a transient double-stranded break in one DNA segment (the G-segment), passing another segment (the T-segment) through the break, and then resealing the break. Fluoroquinolone antibiotics inhibit this process by stabilizing the "cleavage complex," where the DNA is broken and covalently attached to the GyrA subunits, leading to toxic double-stranded breaks.[2]

This compound interferes with the DNA gyrase catalytic cycle through a different mechanism.[6] Instead of primarily stabilizing the double-stranded break, this compound's activity leads to the accumulation of nicked, open-circular DNA, which is the result of a single-stranded break.[1][6] At higher concentrations, the formation of linear DNA, indicative of double-stranded breaks, can also be observed.[1][6] This suggests that this compound inhibits a different stage of the enzyme's catalytic cycle compared to fluoroquinolones.[1]

Molecular docking studies propose that this compound binds to a site on the DNA-gyrase complex that is distinct from the fluoroquinolone binding pocket.[6][7] This alternative binding site and mechanism of action are key to its ability to inhibit fluoroquinolone-resistant DNA gyrase.[6]

Quantitative Data: In Vitro Inhibition

The inhibitory activity of this compound against E. coli DNA gyrase has been quantified using in vitro assays. The 50% inhibitory concentration (IC50) values demonstrate its potency against both the wild-type enzyme and a common fluoroquinolone-resistant mutant (S83L).

| Assay Type | Enzyme | This compound IC50 (µM) | Ciprofloxacin IC50 (µM) |

| DNA Cleavage | Wild-Type (WT) Gyrase | 47 ± 17 | 1.2 ± 0.1 |

| S83L GyrA Gyrase | 41 ± 15 | Resistant | |

| DNA Supercoiling | Wild-Type (WT) Gyrase | 211 ± 40 | 0.3 ± 0.2 |

| S83L GyrA Gyrase | 75 | Resistant | |

| Data sourced from Shiriaev et al., 2021.[6] Values are averages ± SD. Value from a single experiment. |

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the mechanism of action of this compound on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate. Inhibition is observed as a decrease in the amount of supercoiled DNA.

Methodology:

-

Reaction Mixture Preparation: On ice, prepare a master mix containing 5x assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (final concentration ~15 µg/mL), and sterile water.[2]

-

Inhibitor Addition: Aliquot the reaction mixture into microcentrifuge tubes. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or solvent control to each tube.

-

Enzyme Addition: Add a defined unit of DNA gyrase to each reaction tube to initiate the reaction. One unit is typically the amount of enzyme required to fully supercoil the DNA substrate under standard conditions.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA (e.g., 40% glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).

-

Analysis: Analyze the DNA topology by electrophoresis on a 1% agarose gel containing ethidium bromide. Relaxed and supercoiled DNA will migrate at different rates, allowing for visualization and quantification of inhibition.

DNA Gyrase Cleavage Assay

This assay detects the formation of cleavage complexes, which are trapped by the addition of a strong detergent (SDS) and a protease. The formation of linear (double-strand break) or open-circular (single-strand break) DNA is indicative of gyrase inhibition.

Methodology:

-

Reaction Mixture Preparation: On ice, prepare a master mix similar to the supercoiling assay but using supercoiled plasmid DNA as the substrate and omitting ATP .[1][2] The absence of ATP prevents catalytic turnover and allows for the accumulation of cleavage complexes.

-

Inhibitor Addition: Add varying concentrations of this compound or a positive control (e.g., ciprofloxacin) to the reaction tubes.

-

Enzyme Addition: Add DNA gyrase to initiate the reaction.

-

Incubation: Incubate at 37°C for 30-60 minutes to allow for the formation of cleavage complexes.

-

Cleavage Complex Trapping: Add SDS (to a final concentration of ~0.2%) and Proteinase K (to a final concentration of ~0.1 mg/mL) to each tube.[8][9] Incubate for an additional 30 minutes at 37°C. This denatures the gyrase and digests the protein, leaving the DNA covalently linked at the break site.

-

Analysis: Analyze the products on a 1% agarose gel. Supercoiled (substrate), open-circular (nicked), and linear DNA forms will be separated by their different migration rates.

References

- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inspiralis.com [inspiralis.com]

- 3. DNA gyrase supercoiling inhibition assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C16H14N2O4 | CID 169159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound [drugfuture.com]

- 8. inspiralis.com [inspiralis.com]

- 9. inspiralis.com [inspiralis.com]

The "Reverse Antibiotic" Nybomycin: A Technical Guide to its Mechanism and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial resistance (AMR) represents a formidable challenge to global health. The relentless evolution of multi-drug resistant pathogens necessitates the exploration of novel therapeutic strategies. Nybomycin, a natural product first identified in the 1950s, has garnered renewed interest due to its unique "reverse antibiotic" activity. Unlike conventional antibiotics, this compound exhibits potent bactericidal effects against fluoroquinolone-resistant (FQR) bacterial strains while remaining largely inert against their fluoroquinolone-sensitive (FQS) counterparts. This technical guide provides an in-depth exploration of the core principles of this compound's mechanism of action, its targeted activity, and the experimental methodologies used to characterize this fascinating molecule. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of its biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of antibiotic discovery and development.

Introduction: The Reverse Antibiotic Concept

The emergence of bacterial resistance to the fluoroquinolone class of antibiotics, which target the essential type II topoisomerase enzymes DNA gyrase and topoisomerase IV, has significantly compromised their clinical efficacy.[1] Resistance typically arises from specific point mutations in the quinolone-resistance determining region (QRDR) of the genes encoding these enzymes, most notably in gyrA.[1]

This compound and its analog deoxythis compound represent a paradigm shift in addressing this resistance mechanism.[1] They are the pioneering examples of "reverse antibiotics," compounds that selectively target the mutated enzymes present in FQR bacteria.[1] The central tenet of the reverse antibiotic strategy is that the very mutation conferring resistance to one class of drugs creates a new vulnerability that can be exploited by another.

A compelling aspect of this approach is the potential to revert antibiotic resistance. Bacteria that develop resistance to this compound have been observed to revert the mutation in their DNA gyrase, thereby re-sensitizing them to fluoroquinolones.[1] This cyclical therapeutic potential offers a novel strategy to extend the lifespan of existing antibiotic classes.[1]

Mechanism of Action: Targeting the Mutant Gyrase

This compound's selective activity is intricately linked to mutations within the DNA gyrase enzyme. The most well-characterized mutation that sensitizes bacteria to this compound is a serine-to-leucine substitution at position 84 in the GyrA subunit of Staphylococcus aureus (corresponding to S83L in Escherichia coli).[2] This mutation is a common cause of fluoroquinolone resistance.[1]

While fluoroquinolones are rendered ineffective by this mutation, this compound appears to preferentially bind to and inhibit the mutant DNA gyrase.[2] This inhibition disrupts the enzyme's critical function in managing DNA supercoiling during replication, ultimately leading to bacterial cell death.[1] Interestingly, in some Gram-negative bacteria such as E. coli, the "reverse" effect is less pronounced, with this compound showing activity against both wild-type and mutant gyrases, albeit with differing potencies.[2]

The following diagram illustrates the differential effect of this compound on fluoroquinolone-sensitive and resistant bacteria.

Quantitative Data on Antibacterial Activity

The selective potency of this compound and its derivatives is quantified through the determination of Minimum Inhibitory Concentrations (MICs) and half-maximal inhibitory concentrations (IC50) against various bacterial strains and purified enzymes.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of deoxythis compound and ciprofloxacin against fluoroquinolone-sensitive and resistant strains of Staphylococcus aureus.

| Compound | Bacterial Strain | Genotype | MIC (µg/mL) |

| Deoxythis compound | S. aureus (ATCC 29213) | FQS | >1.0[3] |

| Deoxythis compound | S. aureus (NRS3) | FQR (GyrA S84L) | 0.03[3] |

| Ciprofloxacin | S. aureus (ATCC 29213) | FQS | Low |

| Ciprofloxacin | S. aureus (NRS3) | FQR (GyrA S84L) | 16-64[3] |

Structure-Activity Relationship (SAR) of this compound Analogs

Limited structure-activity relationship studies have been conducted on the this compound scaffold. A recent study explored the synthesis and antibacterial activity of several novel analogs. The activity was initially assessed by measuring the zone of inhibition.

| Compound | Modification | Zone of Inhibition (cm) vs. FQS S. aureus (SH1000) | Zone of Inhibition (cm) vs. FQR S. aureus (USA300 JE2) |

| Deoxythis compound | - | 0[1] | 0.8[1] |

| Analog 24 | Methylene bridge | 0[1] | 1.1[1] |

| Analog 25 | Ethylene bridge | 0[1] | 0[1] |

| Analog 26 | Propylene bridge | 0[1] | 0[1] |

| Analog 31 | Ethoxy-pyridine with ethylene bridge | 0[1] | 0[1] |

| Analog 32 | Ethoxy-pyridine with propylene bridge | 0[1] | 0.8[1] |

Note: Data presented as zone of inhibition provides a preliminary indication of antibacterial activity. Further studies are required to determine precise MIC values.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

-

Preparation of Bacterial Inoculum:

-

Streak the bacterial strain onto an appropriate agar plate and incubate overnight.

-

Inoculate a single colony into a suitable broth medium and incubate until the culture reaches the logarithmic growth phase.

-

Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

DNA Gyrase Inhibition Assays

This assay measures the ability of a compound to stabilize the covalent complex between DNA gyrase and DNA, leading to DNA cleavage.[3]

-

Reaction Setup:

-

Prepare a reaction mixture containing purified wild-type or mutant DNA gyrase, supercoiled plasmid DNA, and the assay buffer.

-

Add varying concentrations of the test compound (e.g., this compound).

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 25 minutes).[3]

-

-

Termination and Protein Digestion:

-

Analysis:

-

Analyze the DNA products by agarose gel electrophoresis.

-

The formation of linear DNA indicates the stabilization of the cleavage complex.

-

This assay assesses the inhibitory effect of a compound on the catalytic activity of DNA gyrase, which introduces negative supercoils into relaxed DNA.

-

Reaction Setup:

-

Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA, ATP, and the assay buffer.

-

Add varying concentrations of the test compound.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

-

-

Termination:

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

-

-

Analysis:

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

-

Visualizing Key Processes

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process originating from primary metabolites. The proposed pathway involves a series of enzymatic steps to construct the characteristic polycyclic aromatic scaffold of the molecule.

Experimental Workflow for "Reverse Antibiotic" Screening

The identification and characterization of reverse antibiotics like this compound involve a specific experimental workflow.

References

- 1. Synthetic studies on the reverse antibiotic natural products, the nybomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deoxynybomycins inhibit mutant DNA gyrase and rescue mice infected with fluoroquinolone-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Nature's Code: A Technical Guide to Nybomycin Biosynthesis in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nybomycin is a fascinating heterocyclic antibiotic produced by Streptomyces species, first isolated in 1955. For decades, its true potential remained latent until its rediscovery as a "reverse antibiotic."[1][2] It uniquely targets and inhibits mutated DNA gyrase in fluoroquinolone-resistant (FQR) Gram-positive bacteria, such as Staphylococcus aureus, while showing no activity against the wild-type enzyme.[2][3] This remarkable mode of action, where resistance to this compound can restore sensitivity to quinolones, presents a novel strategy to combat the escalating crisis of antimicrobial resistance.[1][3] However, the clinical development of this compound has been severely hampered by low production titers, typically below 2 mg/L in native strains.[3][4] Understanding and engineering its biosynthetic pathway is therefore paramount. This guide provides an in-depth technical overview of the this compound biosynthetic gene cluster, the proposed enzymatic pathway, key experimental methodologies for its study, and quantitative data from production enhancement efforts.

The this compound Biosynthetic Gene Cluster (BGC)

The complete biosynthetic gene cluster (BGC) for this compound was identified from the marine actinomycete Streptomyces albus subsp. chlorinus NRRL B-24,108.[1][2] The cluster spans approximately 35 kb and contains 33 open reading frames (nybA to nybZ).[2][3] Bioinformatic analysis and subsequent experimental validation through heterologous expression and gene deletion have allowed for the assignment of putative functions to many of the genes involved in the biosynthesis, regulation, and transport of this compound.[2][5] Several nyb genes share homology with those in the streptonigrin biosynthetic pathway, suggesting a shared evolutionary origin for the formation of key intermediates.[2]

Table 1: Putative Functions of Genes in the this compound BGC

| Gene | Proposed Function | Homology to Streptonigrin Genes | Reference |

|---|---|---|---|

| nybF | 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) synthase | StnK | [2] |

| nybP | Putative salicylate hydroxylase | - | [2] |

| nybM | Putative acetoacetyl-CoA synthase | - | [2] |

| nybK | N-acetyltransferase | - | [2] |

| nybN | Putative cyclase | - | [2] |

| nybS | SAM-dependent methyltransferase | - | [2] |

| nybA | 3-carboxy-cis,cis-muconate cycloisomerase | StnL | [2] |

| nybB | FAD-binding protein | StnB | [2] |

| nybC | NADPH:quinone reductase | StnC | [2] |

| nybD | Aminotransferase | StnD | [2] |

| nybE | 4-amino-4-deoxychorismate synthase | StnE | [2] |

| nybH | 4-amino-4-deoxychorismate lyase | StnH | [2] |

| nybI | 3-hydroxyanthranilate 3,4-dioxygenase | StnI | [2] |

| nybJ | 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase | StnJ | [2] |

| nybL | 2-aminomuconate-6-semialdehyde dehydrogenase | StnL | [2] |

| nybW | Transcriptional regulator (repressor) | - | [3][5] |

| nybX | Transcriptional regulator (repressor) | - | [3][5] |

| nybY | Transcriptional regulator | - | [6] |

| nybZ | Transcriptional regulator | - |[2] |

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a complex process that integrates primary metabolic pathways—specifically the shikimate and pentose phosphate pathways—with a series of unique enzymatic tailoring reactions.[3][4] The proposed pathway begins with precursors from central carbon metabolism and proceeds through several key intermediates to form the complex fused pyridoquinolone and oxazoline ring systems.[2]

-

Core Precursor Synthesis : The pathway initiates with the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P), key intermediates of glycolysis and the pentose phosphate pathway, respectively. This reaction is catalyzed by the NybF DAHP synthase, committing carbon flux into the shikimate pathway.[2]

-

Formation of 4-Aminoanthranilic Acid : Through a series of steps mirroring the streptonigrin pathway and likely involving host primary metabolism enzymes, the initial product is converted to chorismate. The BGC-encoded enzymes then convert chorismate into the key intermediate 4-aminoanthranilic acid.[2]

-

Generation of the Phenolic Core : It is proposed that 4-aminoanthranilic acid is subsequently hydroxylated and decarboxylated to form 2,6-diaminophenol. The putative salicylate hydroxylase encoded by nybP may be responsible for the hydroxylation step.[2]

-

Acetoacetate Attachment : The acetoacetyl-CoA synthase NybM is believed to catalyze the formation of acetoacetyl-CoA from acetyl-CoA and malonyl-CoA, ensuring a sufficient supply of this key building block. Subsequently, the N-acetyltransferase NybK attaches two acetoacetate units to the amino groups of the 2,6-diaminophenol core.[2]

-

Ring Formation and Tailoring : The putative cyclase NybN is hypothesized to catalyze the closure of the two pyridone rings. Following this, the SAM-dependent methyltransferase NybS likely methylates the nitrogen atoms within these rings. The final steps involve the closure of the oxazoline ring and other modifications to yield the mature this compound molecule.[2]

Quantitative Production Data

Significant efforts in heterologous expression and metabolic engineering have successfully increased this compound production from the low levels observed in native producers. The choice of heterologous host and targeted genetic modifications to enhance precursor supply and remove negative regulation have proven to be highly effective strategies.

Table 2: Comparison of this compound Production Titers

| Strain | Description | Key Genetic Modifications | Titer | Reference |

|---|---|---|---|---|

| S. albus subsp. chlorinus | Native Producer | - | < 2 mg/L | [3][4] |

| S. albidoflavus 4N24 | Heterologous Host | Introduction of nyb BGC | 860 µg/L | [5] |

| S. albidoflavus NYB-6B | Engineered Heterologous Host | Overexpression of nybF (shikimate pathway) and zwf2 (PPP) | 1.7 mg/L | [5] |

| S. explomaris 4N24 | Heterologous Host | Introduction of nyb BGC | 11.0 mg/L | [3] |

| S. explomaris NYB-1 | Engineered Heterologous Host | Deletion of repressors nybW and nybX | >11.0 mg/L (significant increase) | [3] |

| S. explomaris NYB-3B | Engineered Heterologous Host | Deletion of nybW/nybX; Overexpression of zwf2 and nybF | 57 mg/L | [3] |

| S. albus NYB-11 | Engineered Heterologous Host | Deletion of regulators nybWXYZ | 12 mg/L |[6] |

Key Experimental Methodologies

The elucidation of the this compound pathway has relied on a combination of genome mining, molecular genetics, and analytical chemistry. The following protocols are generalized from published studies and provide a framework for the characterization and engineering of the this compound BGC.

Heterologous Expression of the this compound BGC

This is the foundational technique used to confirm the function of the BGC and establish a platform for yield improvement.[2][7]

-

BGC Cloning :

-

Construct a Bacterial Artificial Chromosome (BAC) or fosmid library from the genomic DNA of the native producer, S. albus subsp. chlorinus.[8]

-

Screen the library for clones containing the target BGC. For this compound, this can be done using PCR with primers targeting conserved domains of key biosynthetic genes (e.g., PKS or NRPS domains, if applicable) or specific genes identified from genome sequencing.[8]

-

Isolate the positive BAC/fosmid (e.g., BAC 4N24 containing the full nyb cluster).[2][9]

-

-

Host Strain Selection :

-

Select a suitable heterologous host. Key characteristics include a fast growth rate, genetic tractability, and a clean metabolic background (i.e., lacking many native BGCs).[7]

-

Streptomyces albus Del14, S. albidoflavus, and S. explomaris have been successfully used as chassis strains for this compound production.[2][3]

-

-

Intergeneric Conjugation :

-

Introduce the BAC/fosmid construct into a donor E. coli strain (e.g., ET12567/pUZ8002).[9]

-

Perform conjugation between the donor E. coli and the selected Streptomyces host. Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants containing the BAC (e.g., MS agar with appropriate antibiotics).

-

-

Production and Analysis :

-

Cultivate the recombinant Streptomyces strain in a suitable production medium (e.g., TSB for seed culture, followed by a defined mineral medium or complex medium like M1 for production).[2][10]

-

After a set fermentation period (e.g., 7 days), extract the secondary metabolites and analyze for this compound production via LC-MS.[2]

-

Metabolic Engineering for Yield Improvement

Once a producing heterologous host is established, targeted genetic modifications can be made to boost titers.[3][5]

-

Overexpression of Precursor Supply Genes :

-

Identify rate-limiting precursors from the biosynthetic pathway analysis (e.g., E4P from the pentose phosphate pathway and intermediates from the shikimate pathway).

-

Clone key genes for the synthesis of these precursors (e.g., zwf2 for the PPP, nybF for the shikimate pathway) into an integrative expression vector under the control of a strong, constitutive promoter (e.g., PkasOP*).[5]

-

Introduce the expression vector into the this compound-producing strain via conjugation.

-

-

Deletion of Regulatory Genes :

-

Identify putative repressor genes within the BGC through bioinformatic analysis and transcriptomics (e.g., nybW, nybX).[3][6]

-

Construct a gene deletion cassette using PCR-targeting or a similar method, replacing the target gene with an antibiotic resistance marker.

-

Introduce the deletion cassette into the host to replace the native repressor gene via homologous recombination.

-

Confirm the deletion by PCR and assess the impact on this compound production.

-

This compound Extraction and Quantification

-

Extraction :

-

Centrifuge the culture broth to separate the supernatant and mycelium. A significant portion of this compound may be cell-associated.[3]

-

Extract the supernatant with an equal volume of an organic solvent like ethyl acetate.[2]

-

Extract the mycelial pellet separately, often after homogenization, with an appropriate solvent.

-

Combine the organic phases, evaporate to dryness under vacuum, and re-dissolve the residue in a small volume of methanol for analysis.[2]

-

-

LC-MS Analysis :

-

Separate the extracted metabolites using a UPLC system with a C18 column.[2]

-

Employ a linear gradient of acetonitrile in water (both with 0.1% formic acid) for elution.[2]

-

Detect and quantify this compound using a mass spectrometer by comparing the retention time and mass spectrum to an authentic standard.[2]

-

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant advancement in microbial biotechnology, transforming a low-yield natural product into a promising antibiotic candidate through rational engineering. The identification of the nyb gene cluster and the characterization of its constituent enzymes have provided a detailed roadmap for biosynthesis. Methodologies centered on heterologous expression in optimized Streptomyces hosts, coupled with targeted metabolic engineering to boost precursor flux and remove transcriptional repression, have successfully increased production titers by over 25-fold. This integrated approach not only provides a scalable production platform for this compound but also serves as a powerful blueprint for activating and optimizing other cryptic biosynthetic gene clusters within the vast genomic landscapes of Actinomycetes. Future work will likely focus on further process optimization, biochemical characterization of the individual Nyb enzymes, and the generation of novel this compound analogs through combinatorial biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Heterologous Expression of the this compound Gene Cluster from the Marine Strain Streptomyces albus subsp. chlorinus NRRL B-24108 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic engineering of Streptomyces explomaris for increased production of the reverse antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Systems metabolic engineering of the primary and secondary metabolism of Streptomyces albidoflavus enhances production of the reverse antibiotic this compound against multi-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 7. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 8. Characterization of the Bafilomycin Biosynthetic Gene Cluster from Streptomyces lohii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Structural Elucidation of Nybomycin and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nybomycin, a pyridoquinolinedione-based natural product, has garnered significant attention in the scientific community for its unique biological activity. Initially isolated from Streptomyces species, it exhibits potent antimicrobial properties, particularly against quinolone-resistant bacteria, earning it the designation of a "reverse antibiotic".[1][2] This intriguing mode of action, targeting a mutated form of DNA gyrase, has spurred further investigation into its structural analogs and biosynthetic pathway, opening new avenues for the development of novel antibacterial agents.[2][3] This technical guide provides an in-depth overview of the structural elucidation of this compound and its analogs, detailing the experimental protocols and data that form the foundation of our current understanding.

Core Structure and Analogs

The core structure of this compound features a distinctive pyrido[3,2-g]quinoline-2,8(1H,9H)-dione framework.[4] Variations in substitution on this core give rise to a series of analogs, including deoxynyboquinone and the more recently discovered nybomycins B, C, and D.[4] The structural elucidation of these compounds has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation: Spectroscopic Data for this compound and Its Analogs

The following tables summarize the key quantitative data obtained from 1H and 13C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS) for this compound and its significant analogs.

Table 1: ¹H NMR Chemical Shift Data (δ in ppm, multiplicity, J in Hz)

| Position | This compound | Deoxynyboquinone | This compound B | This compound C | This compound D |

| 3-H | 7.47 (s) | 6.84 (s) | 7.47 (s) | - | - |

| 5-H | 8.59 (s) | 6.79 (s) | 8.59 (s) | - | - |

| 7-H | 6.78 (s) | - | 6.78 (s) | - | - |

| 11-CH₃ | 4.01 (s) | 4.03 (s) | 4.01 (s) | - | - |

| 13-CH₃ | 2.49 (s) | 2.60 (s) | 2.49 (s) | - | - |

| 14-CH₂ | 6.42 (s) | - | - | - | - |

Note: Complete data for this compound C and D are detailed in the cited literature.[4]

Table 2: ¹³C NMR Chemical Shift Data (δ in ppm)

| Position | This compound | Deoxynyboquinone | This compound B | This compound C | This compound D |

| 2 | 163.3 | 162.86 | 163.3 | - | - |

| 4 | 140.2 | 141.99 | 140.2 | - | - |

| 4a | 118.8 | 127.77 | 118.8 | - | - |

| 5a | 117.1 | - | 117.1 | - | - |

| 6 | 155.0 | 151.04 | 155.0 | - | - |

| 8 | 160.0 | 177.34 | 160.0 | - | - |

| 9a | 130.9 | 127.35 | 130.9 | - | - |

| 10 | 138.2 | - | 138.2 | - | - |

| 10a | 124.7 | - | 124.7 | - | - |

| 11-CH₃ | 33.8 | 34.48 | 33.8 | - | - |

| 12 (COOH) | - | - | 169.0 | - | - |

| 13-CH₃ | 16.2 | 23.58 | 16.2 | - | - |

| 14-CH₂ | 86.8 | - | - | - | - |

Note: Complete data for this compound C and D are detailed in the cited literature.[4]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |

| This compound | C₁₆H₁₄N₂O₄ | 299.1026 | 299.1020 |

| Deoxynyboquinone | C₁₅H₁₂N₂O₄ | 285.0870 | 285.0979 |

| This compound B | C₁₆H₁₂N₂O₅ | 313.0819 | - |

| This compound C | C₁₅H₁₄N₂O₄ | 287.1026 | - |

| This compound D | C₁₆H₁₆N₂O₃ | 285.1285 | - |

Observed values are from cited literature and may vary slightly based on instrumentation.[1][4]

Experimental Protocols

The structural elucidation of this compound and its analogs relies on a series of well-defined experimental procedures.

Isolation and Purification

a. Fermentation and Extraction:

-

Streptomyces species are cultured in a suitable production medium (e.g., DNPM) at 28°C for 7 days.

-

The culture broth is extracted with an organic solvent, typically ethyl acetate.

-

The organic extract is then evaporated to yield a crude extract.

b. Chromatographic Purification:

-

Initial Fractionation: The crude extract is subjected to normal-phase chromatography on a silica gel column, using a gradient of solvents such as hexane, dichloromethane, ethyl acetate, and methanol to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid) is typically employed.

-

Detection: UV detection at wavelengths such as 266 nm and 285 nm is used to monitor the elution of the compounds.[5]

-

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Purified compounds are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the proton and carbon environments within the molecule.

-

2D NMR: A suite of 2D NMR experiments is crucial for establishing connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between ¹H and ¹³C, which is critical for assembling the carbon skeleton and placing substituents.[4]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

-

b. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): ESI-TOF (Electrospray Ionization - Time of Flight) or similar high-resolution techniques are used to determine the accurate mass of the molecular ion, allowing for the confident assignment of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is performed to gain insights into the structural components of the molecule. The fragmentation patterns of the pyridoquinoline core and its substituents provide valuable confirmatory data.

Mandatory Visualizations

Diagram 1: General Workflow for Structural Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound analogs.

Diagram 2: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound, starting from primary metabolism.

Diagram 3: Mechanism of Action - DNA Gyrase Inhibition

Caption: Simplified signaling pathway of this compound's inhibition of mutant DNA gyrase.

Conclusion

The structural elucidation of this compound and its analogs is a testament to the power of modern spectroscopic and chromatographic techniques. The detailed analysis of NMR and MS data has been instrumental in defining the intricate chemical architecture of these molecules. The understanding of their structure, biosynthesis, and mechanism of action provides a solid foundation for future research, including the development of synthetic analogs with improved pharmacological properties and the bioengineering of microbial strains for enhanced production. This guide serves as a comprehensive resource for researchers dedicated to advancing the field of natural product chemistry and antibiotic development.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. ijcmas.com [ijcmas.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Determination, Functional Characterization, and Biosynthetic Implications of this compound Metabolites from a Mining Reclamation Site-Associated Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

Nybomycin's Activity Against Quinolone-Resistant Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global health. Quinolone antibiotics, a widely used class of drugs that target bacterial DNA gyrase and topoisomerase IV, have been rendered less effective by the emergence of resistant strains. Nybomycin, a natural product, has garnered attention for its unique "reverse antibiotic" activity, demonstrating potent bactericidal effects against quinolone-resistant (QR) bacteria while showing minimal activity against their quinolone-susceptible (QS) counterparts.[1][2] This technical guide provides an in-depth analysis of this compound's activity, its mechanism of action, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: The "Reverse Antibiotic" Phenomenon

This compound's primary target is DNA gyrase, a type II topoisomerase essential for DNA replication.[2] In quinolone-resistant bacteria, resistance is often conferred by specific mutations in the gyrA gene, which encodes a subunit of DNA gyrase. A common mutation involves the substitution of serine at position 83 with leucine (S83L in E. coli numbering) or a similar substitution at the equivalent position in other bacteria (e.g., S84L in S. aureus).[1][3]

While quinolones are less effective against these mutant DNA gyrases, this compound exhibits a remarkable selectivity for them.[1][3] This selective targeting is the basis of its "reverse antibiotic" characteristic. Bacteria that develop resistance to this compound have been observed to revert the gyrA mutation back to the wild-type susceptible state, thereby regaining sensitivity to quinolones.[2][4] This unique property presents a compelling strategy to combat and potentially reverse quinolone resistance.

Quantitative Data on this compound Activity

The following tables summarize the in vitro activity of this compound and its derivatives against various bacterial strains and its inhibitory effects on DNA gyrase.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Escherichia coli Strains

| Compound | GyrA Mutation | MIC (µg/mL) |

| This compound | None (Wild-Type) | 2.5 |

| This compound | S83L | 2.5 |

| This compound | D87Y | 5 |

| Ciprofloxacin | None (Wild-Type) | 0.01 |

| Ciprofloxacin | S83L | 0.1 |

| Ciprofloxacin | D87Y | 0.05 |

| Levofloxacin | None (Wild-Type) | 0.02 |

| Levofloxacin | S83L | 0.2 |

| Levofloxacin | D87Y | 0.1 |

Data from a study on E. coli ΔtolC strains with enhanced permeability.[5]

Table 2: In Vitro Inhibitory Activity of this compound Against DNA Gyrase and Topoisomerase IV

| Assay | Target Enzyme | IC50 (µM) |

| DNA Cleavage | Wild-Type Gyrase | 47 ± 17 |

| DNA Cleavage | S83L Mutant Gyrase | 41 ± 15 |

| DNA Supercoiling | Wild-Type Gyrase | 211 ± 40 |

| DNA Supercoiling | S83L Mutant Gyrase | 75* |

| kDNA Decatenation | Topoisomerase IV | 70 ± 7 |

*Value obtained from a single experiment.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (standardized to ~5 x 10^5 CFU/mL)

-

This compound stock solution

-

Pipettes and sterile tips

-

Incubator (37°C)

-

Plate reader (optional, for OD measurements)

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate. Typically, 100 µL of MHB is added to wells 2-12. 100 µL of the this compound stock solution (at twice the highest desired concentration) is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial suspension.

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth (i.e., the well remains clear). Alternatively, the optical density (OD) can be measured using a plate reader.

DNA Gyrase Inhibition Assay (Cleavage Assay)

This assay measures the ability of a compound to inhibit the DNA cleavage activity of DNA gyrase.

Materials:

-

Purified wild-type and mutant DNA gyrase

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

-

This compound stock solution

-

Proteinase K

-

Sodium Dodecyl Sulfate (SDS)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Add the purified DNA gyrase to initiate the reaction.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS and proteinase K to digest the enzyme.[6][7]

-

Analyze the DNA products by agarose gel electrophoresis.

-

Inhibition of DNA gyrase cleavage activity is observed as a decrease in the amount of linear DNA and an increase in supercoiled or relaxed DNA compared to the control without the inhibitor.

Visualizations

Caption: Workflow for assessing this compound's antibacterial activity.

Caption: this compound's selective inhibition of mutant DNA gyrase.

References

- 1. This compound Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GtR [gtr.ukri.org]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. Synthetic studies on the reverse antibiotic natural products, the nybomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. inspiralis.com [inspiralis.com]

- 7. inspiralis.com [inspiralis.com]

Early Investigations into the Antibacterial Spectrum of Nybomycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the antibacterial spectrum of nybomycin, a unique antibiotic first reported in 1955. The document focuses on the initial quantitative data, the experimental methodologies of the era, and the early understanding of its biological activity. This information serves as a critical baseline for modern research into this compound, particularly in the context of its "reverse antibiotic" properties against drug-resistant bacteria.

Quantitative Antibacterial Spectrum of this compound

The initial assessment of this compound's antibacterial activity was conducted against a panel of bacteria, including both Gram-positive and Gram-negative organisms, as well as mycobacteria. The data from these early studies, primarily from the seminal 1955 paper by Strelitz, Flon, and Asheshov, are summarized below. The minimum inhibitory concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism, was the primary metric for quantifying its potency.

| Bacterial Species | Gram Status/Type | Minimum Inhibitory Concentration (MIC) in µg/ml |

| Klebsiella pneumoniae | Gram-Negative | 0.003 |

| Bacillus subtilis | Gram-Positive | 0.025 |

| Mycobacterium smegmatis | Acid-Fast | 0.2 |

| Bacillus mycoides | Gram-Positive | 0.8 |

| Mycobacterium bovis (BCG) | Acid-Fast | 1.0 |

| Bacillus cereus | Gram-Positive | 2.0 |

| Mycobacterium tuberculosis | Acid-Fast | 4.5 |

Data sourced from Strelitz, F., Flon, H., and Asheshov, I.N. (1955). This compound, a new antibiotic with antiphage and antibacterial properties.[1]

Experimental Protocols

The methodologies employed in the mid-1950s for determining the antibacterial spectrum of new compounds were foundational to modern antibiotic susceptibility testing. The early studies on this compound likely utilized a broth dilution method, a standard technique of the time.

Broth Dilution Method for MIC Determination

This method involves preparing a series of dilutions of the antibiotic in a liquid growth medium and then inoculating each dilution with a standardized suspension of the test bacterium. The MIC is determined after a period of incubation by observing the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Detailed Protocol Steps (Reconstructed based on common practices of the era):

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound was prepared in a suitable solvent. Given this compound's poor water solubility, it was likely dissolved in a small amount of a solvent like 80% acetic acid before being diluted.

-

Serial Dilution: A series of twofold dilutions of the this compound stock solution was prepared in test tubes containing a suitable sterile broth medium, such as nutrient broth or a specialized medium for mycobacteria.

-

Inoculum Preparation: The bacterial strains to be tested were grown in a liquid medium to a specific turbidity, corresponding to a standardized cell density.

-

Inoculation: Each tube of the diluted this compound series, along with a positive control tube (containing no antibiotic), was inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated tubes were incubated under optimal conditions for the specific bacterium being tested (e.g., 37°C for 18-24 hours for common bacteria, and for a longer duration for slower-growing mycobacteria).

-

MIC Determination: Following incubation, the tubes were visually inspected for turbidity. The MIC was recorded as the lowest concentration of this compound in a tube that remained clear, indicating the inhibition of bacterial growth.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum and the modern understanding of this compound's mechanism of action.

While the precise molecular target of this compound was not elucidated in the initial studies, modern research has revealed that it inhibits bacterial DNA gyrase (a type II topoisomerase), an enzyme crucial for DNA replication.[2] This is particularly effective against fluoroquinolone-resistant strains.[3]

Conclusion

The early research on this compound laid the groundwork for understanding its potential as an antibacterial agent. The initial findings demonstrated its potent activity against a range of bacteria, most notably Klebsiella pneumoniae, Bacillus subtilis, and various mycobacteria. While the experimental protocols of the 1950s were less standardized than today's methods, they provided crucial initial data on the compound's spectrum of activity. The rediscovery of this compound's unique activity against fluoroquinolone-resistant bacteria highlights the importance of re-examining historical antibiotics with modern techniques to uncover novel mechanisms and address the ongoing challenge of antimicrobial resistance.

References

Nybomycin: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target identification and validation of Nybomycin, a heterocyclic antibiotic with a unique activity profile. This compound has garnered significant interest for its potential against drug-resistant bacteria, particularly its characterization as a "reverse antibiotic."

Introduction to this compound

This compound is a natural product first discovered in 1955, produced by Streptomyces species.[1] For decades, it remained relatively obscure until its rediscovery and subsequent characterization as an agent with potent activity against fluoroquinolone-resistant (FQR) bacteria.[1][2] This unique property, termed "reverse antibiotic" activity, describes compounds that are more effective against resistant pathogens than their wild-type counterparts.[3][4] The rise of multidrug-resistant infections has made understanding this compound's mechanism of action a critical area of research for developing new therapeutic strategies.[2][5]

Target Identification: Unraveling the Mechanism

Initial studies focused on the observation that this compound selectively inhibited the growth of FQR strains of Gram-positive bacteria, such as Staphylococcus aureus, that possessed specific mutations in the genes for type II topoisomerases.[1][3] This led to the hypothesis that these mutated enzymes were the primary targets.

Primary Target: DNA Gyrase (Type II Topoisomerase)

The central target of this compound is the bacterial DNA gyrase, an essential enzyme that controls DNA topology by introducing negative supercoils into DNA.[1][2] Specifically, this compound targets the GyrA subunit of this enzyme.[3][6] In many fluoroquinolone-resistant bacteria, a common mutation occurs in the GyrA subunit (e.g., S83L in E. coli numbering), which prevents fluoroquinolones from binding effectively.[3][7] this compound, conversely, shows preferential activity against these mutant gyrases.[1][3]

While initially characterized in Gram-positive bacteria, subsequent research has shown that this compound also inhibits both wild-type and FQR DNA gyrase in Gram-negative bacteria like Escherichia coli, although the "reverse" effect is less pronounced.[2][3][7]

Secondary Target: Topoisomerase IV

Topoisomerase IV is another bacterial type II topoisomerase involved in DNA decatenation, and it shares structural similarity with DNA gyrase.[8] Studies have shown that this compound can also inhibit E. coli topoisomerase IV, in some cases with greater potency than its inhibition of DNA gyrase.[3][8] This suggests that in certain species, topoisomerase IV may be a primary or at least a significant secondary target.[1][8]

Other Potential Interactions

Some studies have also suggested that this compound can bind to DNA directly, which may contribute to its antimicrobial effects.[9] Additionally, at higher concentrations, it can inhibit human topoisomerase IIα, which could explain observed cytotoxicity against some human cell lines.[3][8]

Target Validation: Experimental Evidence

A combination of genetic, biochemical, and biophysical assays has been employed to validate DNA gyrase as the primary target of this compound.

-

Genetic Studies: A key piece of evidence comes from resistance studies. When FQR bacteria were exposed to this compound to select for resistance, they often reverted the original mutation in the gyrA gene back to the wild-type sequence.[1][10] This "evolutionary loop" re-sensitized the bacteria to fluoroquinolones, providing strong genetic validation of the target.[10]

-

Biochemical Assays: In vitro enzyme assays, such as DNA supercoiling and cleavage assays, have been fundamental. These experiments demonstrated that this compound directly inhibits the catalytic activity of purified DNA gyrase.[1][3][8] Unlike fluoroquinolones which stabilize double-stranded DNA breaks, this compound appears to induce single-stranded breaks, resulting in the formation of open circular DNA.[3][7]

-

Biophysical Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of a compound binding to its target within intact cells.[11] By heating cells treated with this compound, researchers can observe the thermal stabilization of DNA gyrase, confirming target engagement in a physiological context.[11][12]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its enzymatic targets and various bacterial strains. The following tables summarize key findings from the literature.

| Target Enzyme (Source) | Assay Type | IC₅₀ (µM) | Minimal Effective Concentration (µM) |

| Wild-Type E. coli DNA Gyrase | DNA Cleavage | 47 ± 17 | 4 |

| DNA Supercoiling | 211 ± 40 | 268 | |

| S83L Mutant E. coli DNA Gyrase | DNA Cleavage | 41 ± 15 | 2 |

| DNA Supercoiling | 75 | 134 | |

| E. coli Topoisomerase IV | kDNA Decatenation | 70 ± 7 | 67 |

| Human Topoisomerase IIα | kDNA Decatenation | 15 | 17 |

| Data sourced from Shiriaev et al., 2021.[3][8] |

| Organism | Strain Type | MIC (µg/mL) |

| Mycobacterium smegmatis | Wild-Type | 1.0 |

| Mycobacterium bovis BCG | Wild-Type | 1.0 |

| Data sourced from Arai et al., 2015.[9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon target validation studies. Below are protocols for key experiments.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.[13][14]

Materials:

-

Relaxed pBR322 plasmid DNA

-

E. coli DNA Gyrase (GyrA and GyrB subunits)

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

-

10 mM ATP solution

-

This compound (or other test compound) dissolved in DMSO

-

Stop Solution/Loading Dye (e.g., containing SDS, proteinase K, and bromophenol blue)

-

1% Agarose gel in TAE buffer with an intercalating dye (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add assay buffer, 1 unit of reconstituted DNA gyrase, and the desired concentration of this compound.

-

Add relaxed plasmid DNA (e.g., 0.5 µg) to each reaction mixture.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM. The total reaction volume is typically 20-30 µL.

-

Incubate the reactions at 37°C for 1 hour.

-

Terminate the reaction by adding Stop Solution/Loading Dye. Incubate at 37°C for an additional 30 minutes to digest the protein.

-

Analyze the samples by electrophoresis on a 1% agarose gel.

-

Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the fast-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11][12][15]

Materials:

-

Bacterial cell culture (e.g., S. aureus)

-

This compound stock solution

-

Lysis Buffer (with protease inhibitors)

-

Phosphate-Buffered Saline (PBS)

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Centrifuge capable of handling PCR tubes/plates

-

Equipment for protein detection (e.g., Western Blot or Mass Spectrometry)

Procedure:

-

Harvest bacterial cells in the exponential growth phase. Wash and resuspend the cells in PBS.

-

Treat the cell suspension with this compound (or vehicle control) at the desired concentration and incubate under appropriate conditions (e.g., 37°C for 30 minutes).

-

Aliquot the treated cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures using a thermocycler (e.g., from 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by a cooling step at room temperature for 3 minutes.

-

Lyse the cells (e.g., by freeze-thaw cycles or sonication).

-

Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble DNA gyrase in each sample using a specific detection method like Western Blotting with an anti-GyrA antibody.

-

A positive result is indicated by a higher amount of soluble DNA gyrase at elevated temperatures in the this compound-treated samples compared to the control, signifying thermal stabilization upon binding.

Visualizations of Pathways and Workflows

Logical Workflow for this compound Target ID and Validation

Caption: Workflow for this compound target identification and validation.

Proposed Mechanism of Action of Nybomycindot

References

- 1. GtR [gtr.ukri.org]

- 2. Scientists explore the action mechanism of a new antibiotic | EurekAlert! [eurekalert.org]

- 3. This compound Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound inhibits both types of E. coli DNA gyrase - fluoroquinolone-sensitive and fluoroquinolone-resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Anti-dormant mycobacterial activity and target analysis of this compound produced by a marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic studies on the reverse antibiotic natural products, the nybomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]

Physicochemical Properties of Nybomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nybomycin is a unique heterocyclic antibiotic first isolated from Streptomyces species in 1955. It has garnered significant interest due to its unusual "reverse antibiotic" activity, showing greater potency against fluoroquinolone-resistant bacterial strains than their susceptible counterparts. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its biochemical pathways and experimental workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 30408-30-1 | [1][2] |

| Molecular Formula | C₁₆H₁₄N₂O₄ | [1][2] |

| Molecular Weight | 298.3 g/mol | [1][3] |

| Appearance | Tan to dark tan solid; Needles from acetic acid | [1][2] |

| Melting Point | 325-330 °C | [2] |

| Stability | Stable for ≥ 4 years when stored at -20°C | [3] |

| Optical Activity | Optically inactive | [2] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Poorly soluble / Very slightly soluble | [1][4] |

| DMF (Dimethylformamide) | Soluble | [1] |

| DMSO (Dimethyl sulfoxide) | Soluble | [1] |

| Methanol | Moderately soluble | [1] |

| Ethanol | Moderately soluble | [1] |

| Glacial Acetic Acid | Soluble with warming | [3][4] |

| Concentrated Acids | Soluble | [2] |

| Alkalies | Very slightly soluble | [2] |

| Common Organic Solvents | Very slightly soluble / Poorly soluble | [2][4] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Method | Data | Reference(s) |

| UV-Vis (in Ethanol) | λmax: 266 nm, 285 nm | [2] |